4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde
Overview
Description
“4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde” is a chemical compound with the CAS Number: 436088-47-0. It has a molecular weight of 247.34 and its molecular formula is C15H21NO2 .
Molecular Structure Analysis
The InChI code for “4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde” is 1S/C15H21NO2/c1-2-18-15-7-6-13 (12-17)10-14 (15)11-16-8-4-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Silver(I) Complexes and Cytotoxicity Studies
- Research by (Silva et al., 2020) investigated novel silver(I) complexes, including a compound related to 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde. These complexes exhibited significant cytotoxic activity against human tumor cells, suggesting potential applications in cancer research.
Synthesis and Fluorescent Properties in Bodipy Compounds
- A study by (Eçik et al., 2019) focused on the synthesis of meso-piperidine linked Bodipy starting from a compound similar to 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde. These compounds have applications in live cell imaging and cytotoxicity studies, demonstrating the utility of such derivatives in biological and medicinal contexts.
Catalysis in Organic Synthesis
- In the field of organic synthesis, (Perozo-Rondón et al., 2006) described the use of related benzaldehydes for the condensation with ethyl cyanoacetate, catalyzed by basic carbons. This process produces precursors for 1,4-dihydropyridine derivatives, expanding its applications in pharmaceuticals.
Applications in Copolymer Synthesis
- A series of studies by (Kharas et al.) across various years (2016, 2018, 2013) have explored the synthesis and properties of novel copolymers incorporating ring-substituted benzaldehydes related to 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde. These studies highlight the compound's relevance in polymer chemistry and material science.
Synthesis of Water-Soluble Aldehydes for Anticancer Drugs
- (Zhang et al., 2018) focused on synthesizing a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, as an intermediate for small molecule anticancer drugs. This underscores the role of such compounds in the development of new pharmaceuticals.
Electrophilic Additions to Piperidine Derivatives
- (Onomura et al., 2008) investigated the regioselective introduction of electrophiles into piperidine derivatives. This study is relevant for understanding the chemical behavior of compounds like 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde in synthetic processes.
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-3-(piperidin-1-ylmethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15-7-6-13(12-17)10-14(15)11-16-8-4-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEHFCUOOYMGNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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